(3-(Bromomethyl)phenyl)methanol
Overview
Description
The compound “(3-(Bromomethyl)phenyl)methanol” is a brominated aromatic alcohol. It is structurally related to compounds that have been studied for their electronic properties and interactions within crystal structures. Although the exact compound is not directly studied in the provided papers, related compounds provide insight into the potential behavior and characteristics of “(3-(Bromomethyl)phenyl)methanol” .
Synthesis Analysis
The synthesis of brominated aromatic compounds can be intricate due to the reactivity of the bromine atom. A related compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, was synthesized using methanol as both a solvent and a reactant, indicating that methanol can play a significant role in the synthesis of brominated methanol derivatives . This suggests that similar methods could potentially be applied to synthesize “(3-(Bromomethyl)phenyl)methanol”.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can exhibit distortions due to steric hindrance. For instance, the compound 3,5-Diamino-6-(2-bromophenyl)-1,2,4-triazine dimethanol solvate shows a marked distortion in its conformation, which is attributed to the interaction between the bromine atom and the π electrons of the triazine ring . This implies that “(3-(Bromomethyl)phenyl)methanol” may also experience conformational changes due to the presence of the bromine atom.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. The presence of the bromine atom can make the compound a good candidate for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds is influenced by the electronic properties of the molecule, which can be studied using DFT and molecular electrostatic potential maps .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(3-(Bromomethyl)phenyl)methanol” can be inferred from related compounds. Theoretical studies, such as DFT, can predict IR spectra and normal mode analysis, which are crucial for understanding the vibrational properties of the molecule . Additionally, the crystal structure of related compounds, maintained by an extensive network of hydrogen bonds, suggests that “(3-(Bromomethyl)phenyl)methanol” could also form stable crystal structures under certain conditions .
Scientific Research Applications
Bromination of Cyclic Olefins
- A study by Dubois and Hegarty (1969) explored the kinetics of bromination in various compounds, including those related to (3-(Bromomethyl)phenyl)methanol, demonstrating the critical dependence of carbonium ion stability on coplanarity in these reactions. This research is significant for understanding the behavior of bromomethyl compounds in various chemical contexts (Dubois & Hegarty, 1969).
Structural Studies
- Czerwinski (2006) conducted a study on isopentyltriphenylphosphonium bromide methanol solvate, providing insights into the structural configurations of similar bromomethylphenyl compounds in different environments. This research aids in understanding how these compounds interact in various solvents (Czerwinski, 2006).
Lipid Dynamics and Methanol Interaction
- Nguyen et al. (2019) investigated how methanol affects lipid dynamics, which is relevant to understanding the interaction of (3-(Bromomethyl)phenyl)methanol with biological membranes. This study is important for pharmaceutical and biochemical applications involving similar compounds (Nguyen et al., 2019).
Computational Studies
- Trivedi (2017) conducted a theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound structurally similar to (3-(Bromomethyl)phenyl)methanol, using density functional theory (DFT). This research offers insights into the electronic properties and active sites of such molecules (Trivedi, 2017).
Fuel Cell Applications
- Wu et al. (2008) explored the development of proton-conductive membranes for direct methanol fuel cell applications using bromomethylated poly(phenylene oxide), related to (3-(Bromomethyl)phenyl)methanol. This research is significant for advancing fuel cell technology (Wu et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[3-(bromomethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZKOBFRLUVZLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CBr)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597564 | |
Record name | [3-(Bromomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Bromomethyl)phenyl)methanol | |
CAS RN |
82072-22-8 | |
Record name | [3-(Bromomethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.